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The Stimulator of Interferon Genes (STING) protein is a critical component of the innate

immune system, orchestrating inflammatory responses against microbial and self-DNA.

Dysregulation of the STING pathway is implicated in various inflammatory and autoimmune

diseases, making it a prime target for therapeutic intervention. Gelsevirine, a natural

compound, has emerged as a novel inhibitor of STING. This guide provides a detailed

comparison of Gelsevirine's binding affinity and site on STING, supported by experimental

data and protocols, for researchers and drug development professionals.

Gelsevirine's Binding Profile on STING
Gelsevirine has been identified as a potent and specific inhibitor of STING signaling.[1][2]

Experimental evidence demonstrates that it directly binds to the STING protein, thereby

modulating its activity.

Binding Affinity: The binding affinity of Gelsevirine to the C-terminal domain (CTD) of human

STING has been quantified using surface plasmon resonance (SPR). The equilibrium

dissociation constant (Kd) was determined to be 27.6 μM.[1][3] This indicates a moderate to

high binding affinity, comparable to other known STING inhibitors.

Binding Site: In silico docking analysis and competitive binding assays have revealed that

Gelsevirine binds to the cyclic dinucleotide (CDN)-binding pocket of the STING dimer.[1][2][3]

[4] This is the same pocket that the endogenous STING agonist, 2'3'-cyclic guanosine
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monophosphate-adenosine monophosphate (2'3'-cGAMP), binds to. By occupying this pocket,

Gelsevirine competitively inhibits the binding of 2'3'-cGAMP, thus preventing STING activation.

[1][2]

Mechanism of Inhibition: Upon binding to the CDN pocket, Gelsevirine locks the STING

protein in an inactive, open conformation.[1][2][4] This conformational lock prevents the

dimerization and subsequent activation of STING, which are crucial steps for downstream

signaling.[1][2][3] Furthermore, Gelsevirine has been shown to promote the K48-linked

ubiquitination and degradation of STING, likely through the recruitment of the E3 ubiquitin

ligase TRIM21.[1][2][5] This dual mechanism of action—competitive inhibition and induced

degradation—contributes to its potent inhibitory effect on the STING pathway.

Comparative Analysis of STING Ligands
The following table provides a comparative overview of the binding affinities and inhibitory

concentrations of Gelsevirine and other STING modulators.

Compound Type Target
Binding
Affinity (Kd)

Inhibitory
Concentration
(IC50)

Gelsevirine Inhibitor Human STING 27.6 μM[1][3]

0.766 μM (for

IFNB expression)

[1]

2'3'-cGAMP Agonist Human STING
High affinity (nM

range)
N/A

Astin C Inhibitor Human STING 53 nM[1]

10.8 μM (for

IFNB expression)

[1]

Compound 18 Inhibitor Human STING N/A 11 μM[1]

SN-011 Inhibitor Human STING 4.03 nM[6] N/A

H-151 Inhibitor
Human & Murine

STING
N/A

Micromolar

range
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Note: N/A indicates that the data was not available in the provided search results.

Experimental Protocols
A key experiment to determine the binding affinity and kinetics of Gelsevirine to STING is

Surface Plasmon Resonance (SPR).

Surface Plasmon Resonance (SPR) Protocol for Gelsevirine-STING Binding Analysis:

Immobilization of STING Protein:

The purified C-terminal domain (CTD) of human STING protein is immobilized on a sensor

chip (e.g., a CM5 chip) using standard amine coupling chemistry.

The surface of the chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-

ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

A solution of the STING-CTD protein in an appropriate buffer (e.g., 10 mM sodium acetate,

pH 4.5) is injected over the activated surface.

Any remaining active sites on the chip are deactivated with an injection of ethanolamine-

HCl.

Binding Analysis:

A series of dilutions of Gelsevirine in a suitable running buffer (e.g., HBS-EP+) are

prepared.

Each concentration of Gelsevirine is injected over the immobilized STING protein on the

sensor chip for a defined association time, followed by an injection of running buffer for a

defined dissociation time. A reference flow cell without immobilized STING is used to

subtract non-specific binding.

The change in the refractive index at the sensor surface, which is proportional to the mass

of bound analyte, is monitored in real-time and recorded as a sensorgram.

Data Analysis:
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The association (ka) and dissociation (kd) rate constants are determined by fitting the

sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model).

The equilibrium dissociation constant (Kd) is calculated as the ratio of the dissociation rate

constant to the association rate constant (Kd = kd/ka).

Other Supporting Experimental Methods:

Biotin Pull-Down Assay: This assay confirms the direct interaction between Gelsevirine and

STING. Biotinylated Gelsevirine is incubated with cell lysates containing STING protein.

Streptavidin beads are then used to pull down the biotinylated Gelsevirine and any

interacting proteins, which are subsequently identified by Western blotting for STING.[1][2][3]

In Silico Docking: Computational modeling is used to predict the binding mode and identify

key interacting residues between Gelsevirine and the STING protein.[1][3][4]
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Caption: Experimental workflow for confirming Gelsevirine binding to STING.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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